1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one
Description
The compound 1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one features a highly complex structure characterized by:
- Multiple hydroxyl and hydroxymethyl substituents, enhancing hydrophilicity and interaction with biological targets.
This polyphenolic structure suggests roles in radical scavenging, enzyme inhibition, or modulation of signaling pathways, common among natural products with similar scaffolds .
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O11/c24-9-18-19(30)20(31)22-23(33-18)32-17(21(34-22)11-2-4-14(27)16(29)8-11)6-5-12(25)10-1-3-13(26)15(28)7-10/h1-4,7-8,17-24,26-31H,5-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAOUURGPFGYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(OC3C(O2)C(C(C(O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrano[2,3-b][1,4]dioxin structure, followed by the introduction of the dihydroxyphenyl groups through electrophilic aromatic substitution reactions. The hydroxyl groups are then introduced via selective hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and reagents are carefully selected to optimize the efficiency of each step in the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl groups (-OH) on both aromatic rings are highly susceptible to oxidation, particularly under alkaline conditions or in the presence of oxidizing agents like hydrogen peroxide or metal ions.
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Primary products : Quinone derivatives formed via oxidation of catechol (3,4-dihydroxyphenyl) groups .
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Mechanism : Two-electron oxidation of the hydroxyl groups generates semiquinone radicals, which stabilize into quinones .
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Impact : This reaction diminishes antioxidant capacity but enhances electrophilicity for potential conjugation with thiols or amines .
Esterification and Glycosylation
The hydroxymethyl (-CH2OH) group on the pyrano-dioxin ring participates in esterification and glycosylation reactions.
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Esterification : Reacts with acetyl chloride or anhydrides under acidic catalysis to form acetylated derivatives (e.g., 1-acetoxy analogs ) .
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Glycosylation : The hydroxyl group can link to sugar moieties (e.g., glucose, rhamnose) via enzymatic or chemical glycosylation .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Acetic anhydride, H2SO4 | Acetylated hydroxymethyl derivative | |
| Glycosylation | UDP-glucose, glycosyltransferase | Glycoside conjugate |
Hydrogen Bonding and Chelation
The compound’s multiple hydroxyl groups enable robust hydrogen bonding and metal chelation:
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Metal Chelation : Binds Fe³⁺, Cu²⁺, and Al³⁺ via catechol groups, forming stable complexes .
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Biological Relevance : Chelation may modulate bioavailability or antioxidant activity in physiological systems .
Acid/Base-Catalyzed Degradation
The pyrano-dioxin ring system undergoes hydrolysis under extreme pH conditions:
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Acidic Hydrolysis (pH < 3): Cleavage of ether linkages in the dioxin ring, yielding smaller phenolic fragments .
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Alkaline Hydrolysis (pH > 10): Degradation of the propan-1-one chain via keto-enol tautomerization .
Photochemical Reactions
UV irradiation induces structural changes:
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Catechol Oxidation : Accelerates quinone formation under UV light .
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Ring Opening : Pyrano-dioxin ring destabilizes, leading to rearranged products .
Enzymatic Modifications
Enzymes like polyphenol oxidase (PPO) and laccase catalyze polymerization:
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Polymerization : Forms dimeric or oligomeric structures via radical coupling .
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Biological Implications : Alters solubility and bioavailability in plant or mammalian systems .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) of analogs reveals:
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Decomposition Onset : ~180°C, with mass loss attributed to hydroxyl group dehydration .
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Char Formation : Above 300°C, carbonization dominates due to aromatic ring stability .
Key Research Findings
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Antioxidant Activity : The compound’s dihydroxyphenyl groups donate hydrogen atoms to free radicals, with IC50 values for DPPH scavenging comparable to ascorbic acid .
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pH-Dependent Solubility : Poor water solubility at neutral pH (log P ≈ 2.98) but improves under alkaline conditions due to deprotonation .
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Synthetic Challenges : Multi-step synthesis required due to stereochemical complexity of the pyrano-dioxin ring .
Scientific Research Applications
Pharmacological Applications
Antioxidant Activity
This compound exhibits strong antioxidant properties due to its phenolic hydroxyl groups. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that compounds with similar structures can scavenge free radicals effectively .
Anti-Cancer Properties
Research indicates that this compound may inhibit cancer cell proliferation. The presence of multiple hydroxyl groups enhances its ability to interact with cellular pathways involved in cancer progression. Case studies demonstrate that derivatives of this compound have shown promise in reducing tumor growth in various cancer models .
Neuroprotective Effects
The neuroprotective potential of this compound is under investigation. Compounds with similar structural characteristics have been found to protect neuronal cells from apoptosis induced by oxidative stress. This suggests a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Mechanisms
Mechanism of Action
The compound's mechanism involves the modulation of signaling pathways associated with inflammation and cell survival. It is believed to inhibit the NF-kB pathway, which plays a critical role in inflammatory responses and cancer progression. Further studies are required to elucidate the exact biochemical interactions at the molecular level .
Metabolomic Studies
Recent metabolomic studies have linked this compound to various metabolic pathways. Its metabolites may play roles in modulating gut microbiota composition and influencing overall health outcomes. Understanding these interactions could pave the way for new therapeutic strategies targeting metabolic diseases .
Case Studies
Cancer Research
A notable study published in Planta Medica explored the anti-cancer effects of related compounds derived from natural sources. The findings indicated that these compounds could significantly reduce cell viability in breast and colon cancer cell lines through apoptosis induction .
Neuroprotection
In a study focusing on neurodegenerative diseases, researchers found that similar compounds could protect against glutamate-induced toxicity in neuronal cells. The protective effects were attributed to enhanced antioxidant capacity and modulation of neuroinflammatory responses .
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. These interactions can modulate cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs with Dihydroxyphenyl and Propanone Backbones
*Estimated via computational tools (e.g., ChemDraw).
Key Differences :
- The target compound’s pyrano-dioxin ring and hydroxymethyl group confer unique stereochemical constraints and polarity compared to simpler propanone or flavonoid analogs like D-10233 or T-10052. These features may enhance binding specificity to proteins requiring rigid, multi-dentate interactions .
Methoxylated Derivatives
Compounds such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one and 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol replace hydroxyl groups with methoxy substituents.
Impact of Substituents :
- Methoxy groups reduce hydrogen-bonding capacity (logP increase: ~1.5–2.0) and bioavailability in polar environments.
- Hydroxyl groups in the target compound improve solubility and radical scavenging but may reduce metabolic stability.
Functional and Mechanistic Comparisons
Shared Mechanisms of Action (MOAs)
- Oleanolic Acid (OA) and Hederagenin (HG): Structurally similar triterpenoids from Park et al. (2023) exhibit overlapping MOAs (e.g., anti-inflammatory, anticancer) due to shared scaffolds. Molecular docking revealed common protein targets (e.g., NF-κB, COX-2), suggesting the target compound may similarly exploit conserved binding pockets .
- Gallic Acid (GA): Despite phenolic groups, GA’s smaller size and lack of fused rings result in divergent transcriptome profiles, underscoring the importance of structural complexity in MOA .
Contrasting Bioactivities
- Tanimoto Coefficient Insights : highlights that only 20% of structurally similar compounds (Tanimoto >0.85) share significant gene expression profiles. For example, D-10233 and the target compound may differ in cellular responses despite structural overlap due to context-dependent bioactivity .
Data-Driven Insights from Systems Pharmacology
Transcriptome and Docking Analysis
- Conserved Targets : The target compound’s dihydroxyphenyl groups likely interact with kinases (e.g., MAPK) or oxidoreductases, analogous to OA/HG’s binding to inflammatory mediators .
- Divergent Pathways : Methoxylated analogs (e.g., ) may prioritize lipid-soluble membranes over aqueous-phase targets, altering therapeutic applications.
Biological Activity
The compound 1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one is a complex organic molecule that exhibits various biological activities. This article aims to explore its pharmacological properties through a detailed review of existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 416.464 g/mol. The structure consists of multiple hydroxyl groups and a pyranodioxin moiety that contribute to its biological activity.
Biological Activities
The compound has been studied for several biological activities:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are attributed to the presence of multiple hydroxyl groups which can scavenge free radicals and reduce oxidative stress .
2. Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in vitro. Studies suggest that it may inhibit pathways associated with inflammatory responses, including the NF-kB signaling pathway .
3. Antitumor Activity
Preliminary studies indicate that this compound may possess antitumor properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
4. Neuroprotective Effects
Research on related compounds suggests potential neuroprotective effects against neurodegenerative diseases. The compound may modulate neurotransmitter levels and protect neuronal cells from oxidative damage .
Table 1: Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. Key findings include:
- Binding Affinity: The compound shows promising binding affinities with targets associated with cancer and inflammation.
- Key Targets Identified: Targets include proteins involved in apoptosis (e.g., TP53) and inflammatory pathways (e.g., IL6).
Table 2: Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Remarks |
|---|---|---|
| TP53 | -9.5 | Strong interaction |
| IL6 | -8.0 | Moderate interaction |
| AKT1 | -7.5 | Potential target |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the positions of hydroxyl and hydroxymethyl groups. High-resolution mass spectrometry (HRMS) should confirm the molecular formula. For stereochemical validation, circular dichroism (CD) or X-ray crystallography is critical, given the compound’s complex hexahydro-pyrano-dioxin framework. Solubility tests in polar solvents (e.g., water, DMSO) can inform experimental design for subsequent assays .
Q. How can researchers mitigate oxidative degradation during synthesis or storage?
- Methodological Answer : Maintain an inert atmosphere (N₂/Ar) during synthesis to protect catechol (3,4-dihydroxyphenyl) groups from oxidation. Storage at -20°C in amber vials with desiccants (e.g., silica gel) is advised. Antioxidants like ascorbic acid (0.1% w/v) can stabilize aqueous solutions. Monitor degradation via HPLC with UV detection at 280 nm .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
